1-(4-Ethylphenyl)-3-pyridin-4-ylurea
Description
1-(4-Ethylphenyl)-3-pyridin-4-ylurea is a urea derivative featuring a 4-ethylphenyl group and a pyridin-4-yl moiety linked via a urea bridge. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding, enhancing target binding affinity. Its synthesis likely follows established urea-forming reactions, such as coupling isocyanates with amines, as seen in related compounds .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-11-3-5-12(6-4-11)16-14(18)17-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNRBAAWJXVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-pyridin-4-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with 4-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-3-pyridin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among urea derivatives include substituents on the phenyl ring (e.g., -CH3, -Cl, -NO2) and the heterocyclic system (e.g., pyridine, piperidine). These modifications significantly influence physicochemical properties:
*Estimated based on analogs in .
- Melting Point : Ethyl-substituted compounds are hypothesized to exhibit higher melting points than methyl analogs due to increased van der Waals interactions .
- Synthetic Yield : Ethyl derivatives may require optimized conditions (e.g., temperature, catalysts) to achieve yields comparable to methyl or chloro analogs (67–81% range) .
Key Research Findings
- Substituent Effects on Solubility : Ethyl groups reduce aqueous solubility compared to methyl but improve lipid bilayer penetration, critical for CNS-targeting agents .
- Spectroscopic Signatures : In 1H NMR, ethyl protons resonate at δ 1.2–1.4 ppm (triplet) and δ 2.6–2.8 ppm (quartet), distinguishing them from methyl (δ 2.3–2.5 ppm) or chloro substituents .
- Thermal Stability : Ethyl-substituted ureas exhibit decomposition temperatures >250°C, suitable for high-temperature processing in drug formulation .
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